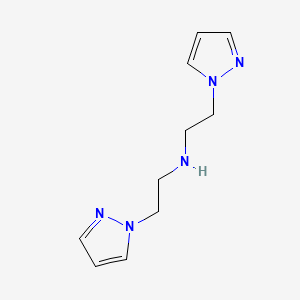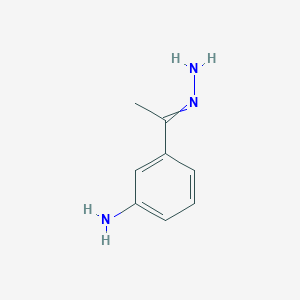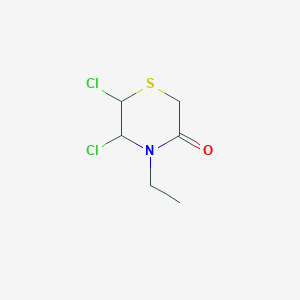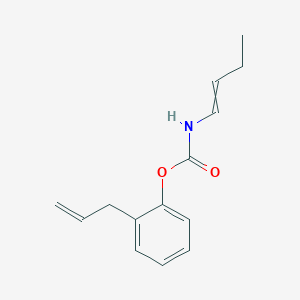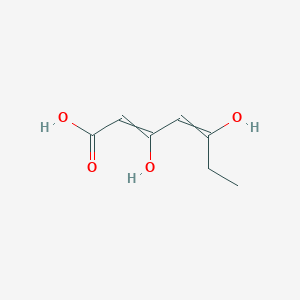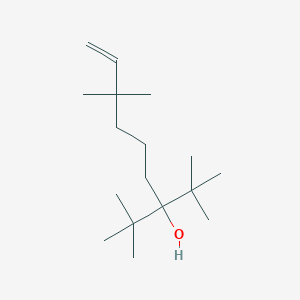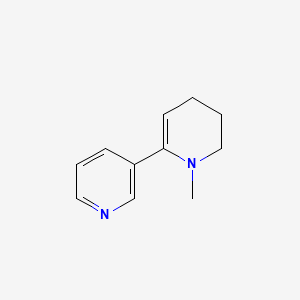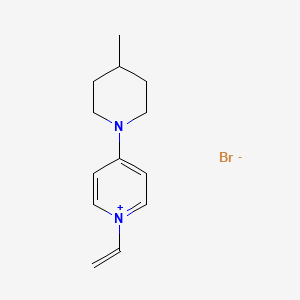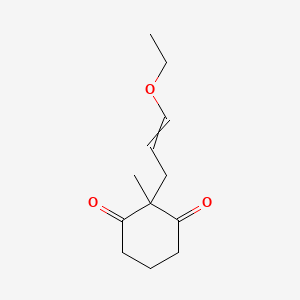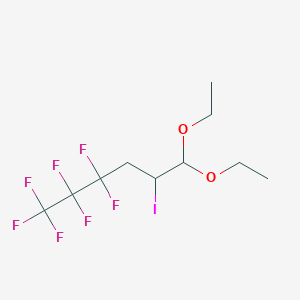![molecular formula C25H34Cl2N2O B14391296 N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea CAS No. 88452-10-2](/img/structure/B14391296.png)
N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea is a synthetic organic compound characterized by its unique structure, which includes a butylphenyl group, a dichlorophenyl group, and a heptylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea typically involves a multi-step process. One common method includes the reaction of 4-butylbenzyl chloride with 2,4-dichloroaniline to form an intermediate, which is then reacted with heptyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Butylphenyl)-2-methyl-3-nitrobenzamide
- N-(4-Butylphenyl)-4-nitrobenzamide
- N-(3,5-Ditert-butylphenyl)-4-nitrobenzamide
Uniqueness
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
88452-10-2 |
|---|---|
Molekularformel |
C25H34Cl2N2O |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
1-[(4-butylphenyl)methyl]-3-(2,4-dichlorophenyl)-1-heptylurea |
InChI |
InChI=1S/C25H34Cl2N2O/c1-3-5-7-8-9-17-29(19-21-13-11-20(12-14-21)10-6-4-2)25(30)28-24-16-15-22(26)18-23(24)27/h11-16,18H,3-10,17,19H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
BQIRPLYKNRXSMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
